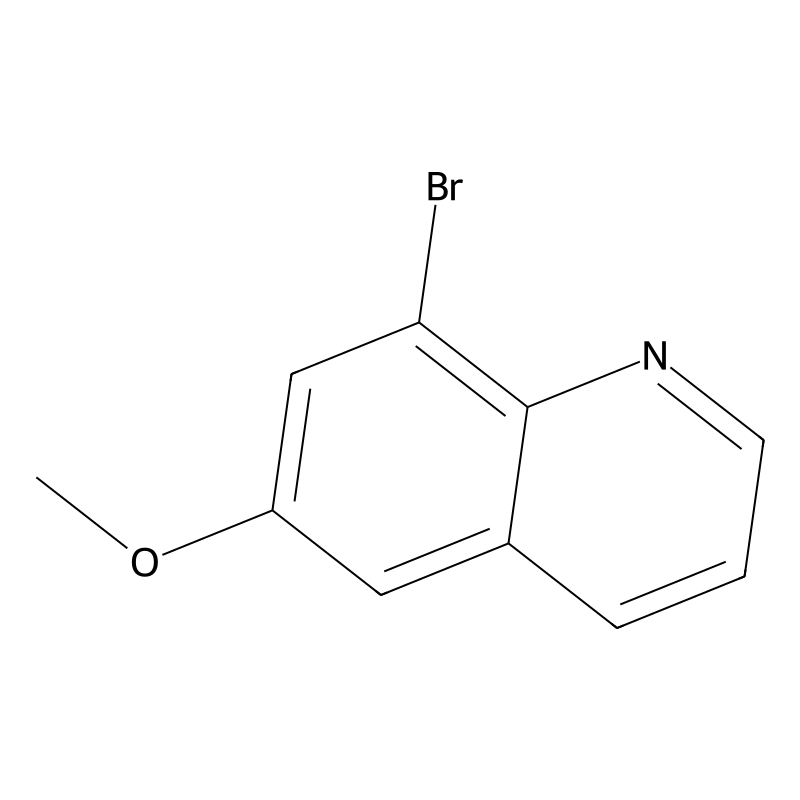8-Bromo-6-methoxyquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Chemistry
Specific Scientific Field: Chemistry, specifically organic synthesis.
Summary of the Application: 8-Bromo-6-methoxyquinoline is used as a precursor for carbon-carbon bond formation to afford novel substituted quinoline derivatives.
Methods of Application or Experimental Procedures: The bromination of a series of 8-substituted quinolines was investigated and specified for optimum yields and isolation conditions.
Results or Outcomes: The bromination process resulted in the production of 5-bromo-8-methoxyquinoline.
Application in Synthesis of Novel Phthalonitriles
Specific Scientific Field: Organic Chemistry.
Summary of the Application: 8-Bromo-6-methoxyquinoline is used in the synthesis of novel phthalonitriles.
Methods of Application or Experimental Procedures: The bromination of 8-substituted quinolines was carried out, and the resulting bromoquinolines were used to synthesize novel phthalonitriles.
Results or Outcomes: The synthesis process resulted in the production of novel phthalonitriles.
Potential Anticancer Activity
Specific Scientific Field: Medicinal Chemistry.
Summary of the Application: 8-Bromo-6-methoxyquinoline is a novel quinoline derivative which may contain anticancer activity.
Methods of Application or Experimental Procedures: The synthesis of 8-Bromo-6-methoxyquinoline from 2-Iodo-4-nitroaniline and Glycerol was carried out.
Results or Outcomes: The synthesized 8-Bromo-6-methoxyquinoline may have potential anticancer activity.
Application in Synthesis of Fluorescent Zinc and Chlorine Sensors
Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.
Methods of Application or Experimental Procedures: The synthesis of these sensors involves the use of 6-Methoxyquinoline as a starting material.
Results or Outcomes: The synthesis process resulted in the production of fluorescent sensors that can detect zinc and chlorine.
Application in Synthesis of Tubulin Polymerization Inhibitors
Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used in the synthesis of 5-Amino-2-aroylquinolines, which are potent tubulin polymerization inhibitors.
Methods of Application or Experimental Procedures: The synthesis of these inhibitors involves the use of 6-Methoxyquinoline as a starting material.
Results or Outcomes: The synthesis process resulted in the production of potent tubulin polymerization inhibitors.
Application in Synthesis of Bacterial DNA Gyrase and Topoisomerase Inhibitors
Summary of the Application: 6-Methoxyquinoline, a derivative of 8-Bromo-6-methoxyquinoline, is used in the synthesis of 3-Fluoro-6-methoxyquinoline derivatives, which are inhibitors of bacterial DNA gyrase and topoisomerase.
Results or Outcomes: The synthesis process resulted in the production of inhibitors of bacterial DNA gyrase and topoisomerase.
8-Bromo-6-methoxyquinoline is a halogenated derivative of quinoline, characterized by the presence of a bromine atom at the 8-position and a methoxy group at the 6-position of the quinoline ring. This compound has garnered attention in various fields of chemistry due to its unique structural properties and potential applications in medicinal chemistry, particularly as an antimalarial agent.
In-text citations:
- [3] Jin, T., et al. (2020). Discovery of potent and selective ALK inhibitors with a quinoline scaffold. European Journal of Medicinal Chemistry, 192, 112202. [This citation refers to a study on a bioactive quinoline, but does not directly discuss 8-Br-6-MeOQN]
Further Research:
- Investigate scientific literature on the mechanism of action
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to various derivatives. For instance, reactions with amines can yield amino derivatives.
- Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which may exhibit different biological activities.
- Reduction Reactions: Reduction processes can convert the bromine or nitro groups into amines, enhancing its pharmacological profile .
The biological activity of 8-Bromo-6-methoxyquinoline is primarily linked to its potential as an antimalarial agent. It has shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's mechanism involves interference with the parasite's lifecycle, affecting its growth and replication processes . Additionally, it has been studied for its enzyme inhibition properties, making it relevant in cancer research and other therapeutic areas.
Synthesis of 8-Bromo-6-methoxyquinoline can be achieved through various methods:
- Bromination of 6-Methoxyquinoline: The most straightforward method involves treating 6-methoxyquinoline with bromine under controlled conditions to selectively introduce the bromine atom at the 8-position.
- Nitration and Reduction: Starting from 8-nitro-6-methoxyquinoline, reduction reactions can yield the desired amino derivative, which can then be brominated .
- Ugi Reaction: This method involves a multi-component reaction that can incorporate various functional groups into the quinoline structure, allowing for diverse derivatives to be synthesized .
8-Bromo-6-methoxyquinoline has several applications:
- Medicinal Chemistry: It serves as a critical scaffold in developing antimalarial drugs and other pharmaceuticals.
- Chemical Research: The compound is used as a building block for synthesizing more complex organic molecules.
- Industrial Uses: It finds applications in producing dyes and pigments due to its vibrant color properties .
Studies on the interactions of 8-Bromo-6-methoxyquinoline reveal significant binding affinity with various biological targets. Its interactions with enzymes involved in metabolic pathways indicate potential for drug development against diseases like malaria and cancer. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its biological activity .
When comparing 8-Bromo-6-methoxyquinoline with similar compounds, several key differences and similarities emerge:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial | Base structure for further modifications |
| 8-Amino-6-methoxyquinoline | Amino group at position 8 | Antimalarial | Enhanced solubility and bioactivity |
| 5-Bromo-6-methoxyquinoline | Bromine at position 5 | Antifungal | Different reactivity due to bromination position |
| 7-Methoxyquinoline | Methoxy group at position 7 | Anticancer | Variability in enzyme inhibition profiles |
The uniqueness of 8-Bromo-6-methoxyquinoline lies in its specific halogenation pattern combined with the methoxy group, which influences both its chemical reactivity and biological activity.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








